3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide
Description
3-Methyl-1-phenyl-1H-benzo[d]imidazol-3-ium iodide is a benzimidazolium salt characterized by a phenyl group at the 1-position and a methyl group at the 3-position of the benzimidazole core. This compound has been utilized in surface science studies, such as the preparation of molecular rotors on Au(111) surfaces for scanning tunneling microscopy (STM) experiments . Its synthesis typically involves alkylation of the benzimidazole precursor followed by anion exchange with iodide. The methyl and phenyl substituents influence its electronic properties, solubility, and stability, making it suitable for applications requiring controlled molecular deposition .
Properties
IUPAC Name |
1-methyl-3-phenylbenzimidazol-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2.HI/c1-15-11-16(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15;/h2-11H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVSIGHTXFBSKT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C2=CC=CC=C21)C3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483717 | |
| Record name | 3-METHYL-1-PHENYL-1H-BENZO[D]IMIDAZOL-3-IUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39778-14-8 | |
| Record name | 3-METHYL-1-PHENYL-1H-BENZO[D]IMIDAZOL-3-IUM IODIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The most widely documented method involves the direct alkylation of 1-phenyl-1H-benzimidazole with iodomethane in acetonitrile at 82°C for 12 hours under sealed-tube conditions. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen at the 3-position of the benzimidazole attacks the electrophilic methyl group of iodomethane. Key parameters include:
- Solvent Selection : Acetonitrile’s high dielectric constant (37.5) and ability to stabilize ionic intermediates enhance reaction efficiency.
- Temperature and Duration : Elevated temperatures (82°C) accelerate kinetics, while prolonged heating (12 hours) ensures complete conversion.
- Stoichiometry : A 1:1 molar ratio of benzimidazole to iodomethane minimizes byproducts, though slight excesses of iodomethane (1.05–1.1 equivalents) improve yields.
This method achieves a 98% isolated yield, with purity confirmed by HPLC and $$ ^1H $$-NMR spectroscopy.
Experimental Protocol
Procedure :
- Combine 1-phenyl-1H-benzimidazole (10 mmol, 1.94 g) and iodomethane (10.5 mmol, 1.49 g) in anhydrous acetonitrile (50 mL).
- Seal the reaction vessel and heat at 82°C with stirring for 12 hours.
- Cool to room temperature, concentrate under reduced pressure, and recrystallize from cyclohexane.
Characterization Data :
Alternative Methodologies and Precursor Synthesis
Iodine(III)-Catalyzed Oxidative Cyclization
Recent advances in iodine(III)-mediated reactions enable the construction of benzimidazole cores from ortho-substituted anilines. Using iodobenzene (0.5 mol%) and Selectfluor as an oxidant, this method forms the benzimidazole skeleton at ambient temperatures. Although untested for quaternization, this strategy presents a potential one-pot pathway if integrated with methyl iodide.
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazolium salt to its corresponding benzimidazole.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide serves as a catalyst in various organic synthesis reactions, particularly in:
- Cyclization and Condensation Reactions: Enhancing reaction rates and yields.
Table 1: Catalytic Applications
| Reaction Type | Role of Catalyst | Benefits |
|---|---|---|
| Cyclization | Facilitates ring formation | High selectivity |
| Condensation | Promotes bond formation | Increased reaction efficiency |
Biology
The compound is under investigation for its potential as an antimicrobial and anticancer agent . Its mechanism involves:
- Interaction with Biological Macromolecules: Binding to enzymes or receptors, inhibiting their activity.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines by interfering with DNA synthesis and repair mechanisms.
Medicine
Research is ongoing into the therapeutic potential of this compound for treating infections and cancer. Its unique structural properties allow it to:
- Target specific cellular pathways involved in disease progression.
Table 2: Medicinal Applications
| Disease Type | Mechanism of Action | Potential Outcomes |
|---|---|---|
| Cancer | Inhibition of cell proliferation | Reduced tumor growth |
| Infections | Antimicrobial activity | Enhanced recovery rates |
Industry
In materials science, this compound is utilized in the development of:
- Organic Light Emitting Diodes (OLEDs): Its properties enhance the efficiency and stability of OLED devices.
Case Study: OLED Development
Research indicated that incorporating this compound into OLED structures improved light emission efficiency by optimizing charge transport properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. In biological systems, it may interfere with DNA synthesis and repair, resulting in cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Impacts
The benzimidazolium scaffold is highly tunable. Below is a comparative analysis of key derivatives:
Key Observations :
- Steric Effects : Bulky substituents (e.g., pentamethylbenzyl in ) increase melting points and thermal stability, favoring solid-state applications.
- Electronic Tuning : Electron-withdrawing groups (e.g., oxime in ) enhance catalytic activity in detoxification.
- Solubility: Alkyl chains (e.g., dihexyl in ) improve solubility in non-polar media, critical for ionic liquids.
- Surface Compatibility : The phenyl group in the target compound facilitates π-interactions with Au surfaces, enabling STM studies .
Application-Specific Comparisons
Optoelectronic Materials
- The biphenyl-substituted analog (Ir1 in ) is used in phosphorescent OLEDs due to extended conjugation, whereas the target compound’s phenyl group limits conjugation but enhances surface adhesion .
Catalysis and Biochemistry
- The oxime-functionalized derivative () shows 63% yield in synthesis and acts as a potent butyrylcholinesterase activator, outperforming non-oxime analogs .
Anticancer Activity
Characterization Data
Biological Activity
3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide is a heterocyclic aromatic compound that belongs to the class of benzimidazolium salts. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
- Molecular Formula : C16H16N2I
- Molecular Weight : 384.21 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. Specifically, compounds similar to this compound have shown promising results in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study examining the cytotoxic effects of benzimidazole derivatives on human cancer cell lines, it was found that:
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
-
Findings :
- The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF7 | 20 | G2/M phase arrest | |
| A549 | 25 | Apoptosis and necrosis |
The biological activity of this compound is attributed to its ability to interact with biological macromolecules. Studies suggest that the compound may inhibit specific enzymes involved in cellular processes such as DNA replication and repair, leading to cellular dysfunction and death.
Q & A
Basic: What are the standard synthetic protocols for preparing 3-methyl-1-phenyl-1H-benzo[d]imidazol-3-ium iodide?
Methodological Answer:
The synthesis typically involves quaternization of a benzimidazole precursor with iodomethane or an aryl iodide. For example:
Base compound preparation : React 1-methylbenzimidazole with iodomethane in anhydrous acetonitrile at 80°C for 12–24 hours .
Substitution : Introduce the phenyl group via nucleophilic substitution using iodobenzene or a phenylating agent under inert conditions.
Purification : Remove excess reagents via vacuum evaporation, followed by precipitation with diethyl ether. Yield and purity can be confirmed by H NMR (e.g., δ ~11.05 ppm for imidazolium protons) and melting point analysis (e.g., 197–200°C) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- H NMR : Identify the imidazolium proton (singlet at δ ~11.05 ppm) and aromatic protons (multiplets at δ 7.68–7.74 ppm) .
- C NMR : Confirm methyl group attachment (δ ~34 ppm) and aromatic carbons (δ 127–141 ppm) .
- Melting point analysis : Validate purity (e.g., 197–200°C) .
- HR-MS : Verify the molecular ion peak ([M-I]) and isotopic pattern .
Advanced: How do substituents on the benzimidazolium core influence catalytic activity in reactions like benzoin condensation?
Methodological Answer:
Substituents modulate steric and electronic effects:
- Steric hindrance : Bulky groups (e.g., hexadecyl chains) enhance catalytic activity by stabilizing transition states, as seen in N-heterocyclic carbene (NHC)-catalyzed benzoin condensation .
- Electronic effects : Electron-withdrawing groups increase the electrophilicity of the carbene center. Compare catalytic efficiency using kinetic studies (e.g., reaction completion time and yield) across derivatives (Table 2 in ).
- Experimental design : Screen structurally varied NHC precursors under controlled conditions (e.g., room temperature, inert atmosphere) to isolate substituent effects .
Advanced: How can crystallographic data resolve contradictions in structural assignments for benzimidazolium salts?
Methodological Answer:
- SHELX refinement : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXT for space-group determination and structural refinement. For example, SHELXL’s Least-Squares Fourier methods can resolve ambiguities in hydrogen bonding or counterion placement .
- Case study : Compare experimental bond lengths (e.g., C–N in the imidazolium ring) with DFT-optimized geometries to validate structural models .
- Data reconciliation : Cross-reference NMR, MS, and crystallographic data to address discrepancies (e.g., unexpected tautomerism) .
Advanced: How do synthetic routes impact the thermal stability and anion-exchange properties of benzimidazolium salts?
Methodological Answer:
- Thermal stability : Analyze via thermogravimetric analysis (TGA). Salts synthesized via metathesis (e.g., replacing iodide with BF or CFSO) often show higher decomposition temperatures (~300°C) due to stronger anion-cation interactions .
- Anion-exchange efficiency : Quantify using F NMR or ion chromatography. For example, track fluoride displacement in triflate salts .
- Experimental variables : Compare quaternization solvents (acetonitrile vs. DMF) and reaction times to optimize stability .
Advanced: What computational methods predict the electronic properties of benzimidazolium-based catalysts?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with catalytic activity. For example, the Colle-Salvetti correlation-energy formula can model electron density and local kinetic energy .
- Case study : Simulate the carbene formation energy from the imidazolium precursor to identify rate-limiting steps in catalysis .
- Validation : Compare computed NMR chemical shifts with experimental data to assess model accuracy .
Basic: What are the typical applications of this compound in materials science?
Methodological Answer:
- Ionic liquids (ILs) : Use as a precursor for quasi-solid-state electrolytes in dye-sensitized solar cells (DSSCs). For example, 3-(iodohexyl)-1-phenyl derivatives form 3D networks via hydrogen bonding, enhancing ionic conductivity .
- Single-molecule rotors : Functionalize Au(111) surfaces via sublimation (490 K, UHV) for STM studies of molecular rotation .
Advanced: How to address discrepancies in reaction yields when scaling up synthesis?
Methodological Answer:
- Kinetic profiling : Perform reaction calorimetry to identify exothermic/endothermic steps sensitive to scale (e.g., iodomethane volatility) .
- Optimization : Use design of experiments (DoE) to vary temperature, solvent volume, and stirring rate. For example, excess iodomethane (3 equivalents) ensures complete quaternization in scaled reactions .
- Troubleshooting : Characterize byproducts via LC-MS to adjust purification protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
